molecular formula C14H18N2O4 B14838181 7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-4-carboxylic acid

7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-4-carboxylic acid

Cat. No.: B14838181
M. Wt: 278.30 g/mol
InChI Key: SDIVNTVJBBXAPA-UHFFFAOYSA-N
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Description

7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions. The compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-4-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under ambient or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-4-carboxylic acid undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the naphthyridine ring, free amines, and oxidized or reduced forms of the original compound .

Scientific Research Applications

7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-4-carboxylic acid involves the protection of amine groups, which prevents them from participating in unwanted side reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-4-carboxylic acid is unique due to the stability of the tert-butyl carbocation, which facilitates easy removal of the Boc group under mild acidic conditions. This makes it a preferred choice for protecting amines in complex synthetic routes .

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-1,7-naphthyridine-4-carboxylic acid

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-7-5-9-10(12(17)18)4-6-15-11(9)8-16/h4,6H,5,7-8H2,1-3H3,(H,17,18)

InChI Key

SDIVNTVJBBXAPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CN=C2C1)C(=O)O

Origin of Product

United States

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